molecular formula C7H2F2O2S B8394449 4,6-Difluorobenzo[d][1,3]dioxole-2-thione

4,6-Difluorobenzo[d][1,3]dioxole-2-thione

Cat. No.: B8394449
M. Wt: 188.15 g/mol
InChI Key: XFGHXGWPMNWHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluorobenzo[d][1,3]dioxole-2-thione is a useful research compound. Its molecular formula is C7H2F2O2S and its molecular weight is 188.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H2F2O2S

Molecular Weight

188.15 g/mol

IUPAC Name

4,6-difluoro-1,3-benzodioxole-2-thione

InChI

InChI=1S/C7H2F2O2S/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H

InChI Key

XFGHXGWPMNWHAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=S)O2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Difluorobenzene-1,2-diol (670 mg, 4.6 mmol) was stirred in dry chloroform (8 mL), treated with thiophosgene (580 mg, 5.0 mmol), cooled to 5-10° C., and treated dropwise with 10% NaOH solution (4.2 g, 11 mmol) over 45 min. After 30 min, the volatiles were removed by rotary evaporation and the residual solid was collected by filtration and washed with water. The solid was dissolved in ethyl acetate (30 mL), washed with water (2×20 mL), washed with saturated NaCl (1×10 mL), dried (Na2SO4), and evaporated. The residue was purified by chromatography on silica with a 0-20% ethyl acetate-hexane gradient to give the title compound (710 mg, 82%): 1H NMR (400 MHz, CDCl3) δ 6.95 (ddd, J=6.8, 2.3, 1.4 Hz, 1H), 6.89 (td, J=9.5, 2.3 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −109.99 (s), −127.93 (s); EIMS m/z 188.
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.2 g
Type
reactant
Reaction Step Three
Yield
82%

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